5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate

orthogonal protecting groups chemoselective deprotection pyrrolizine building blocks

This pyrrolizine intermediate is a strategic, multi-vector diversification hub for medicinal chemistry. It uniquely combines a 5,7-dicarboxylate pattern with chemoselective orthogonal esters (tert-butyl and ethyl) and a free 6-amino group. This enables sequential, high-yielding derivatization for parallel library synthesis, directly mapping onto Gilead's HBV inhibitor pharmacophore (US 12,161,625). Stage-appropriate sourcing is supported by available purity grades (90% for route-scouting, ≥98% for late-stage/GMP-proximate campaigns), maximizing budget efficiency from hit-to-lead through candidate nomination.

Molecular Formula C15H22N2O4
Molecular Weight 294.351
CAS No. 1708401-68-6
Cat. No. B2571031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate
CAS1708401-68-6
Molecular FormulaC15H22N2O4
Molecular Weight294.351
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2C(=C1N)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O4/c1-5-20-13(18)10-9-7-6-8-17(9)12(11(10)16)14(19)21-15(2,3)4/h5-8,16H2,1-4H3
InChIKeyWLWVKJSVPIUPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl 7-Ethyl 6-Amino-2,3-Dihydro-1H-Pyrrolizine-5,7-Dicarboxylate (CAS 1708401-68-6): Structural Profile and Scaffold Classification


5-tert-Butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate (CAS 1708401-68-6, MFCD26130133, molecular formula C₁₅H₂₂N₂O₄, molecular weight 294.35 g/mol) is a synthetic, bicyclic heterocyclic compound belonging to the pyrrolizine family . The pyrrolizine scaffold is recognized in medicinal chemistry as a privileged structure underpinning approved drugs such as ketorolac and mitomycin C, as well as investigational agents targeting inflammation, oncology, and viral replication [1]. This specific derivative features a partially saturated 2,3-dihydro-1H-pyrrolizine core bearing a free 6-amino group and two differentiated ester substituents—a tert-butyl ester at position 5 and an ethyl ester at position 7—making it a versatile, polyfunctional synthetic intermediate rather than a terminal bioactive molecule .

Why 5-tert-Butyl 7-Ethyl 6-Amino-2,3-Dihydro-1H-Pyrrolizine-5,7-Dicarboxylate Cannot Be Replaced by Simpler Pyrrolizine Diesters


Simpler pyrrolizine diesters—such as dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS 62563-06-8) or dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate [1]—lack three critical features simultaneously present in the target compound: (i) a nucleophilic 6-amino handle for further derivatization via amidation, urea formation, or Schiff-base chemistry; (ii) chemically orthogonal ester protecting groups (tert-butyl at C-5 vs. ethyl at C-7) that permit sequential, chemoselective deprotection and functionalization; and (iii) the 5,7-dicarboxylate regiochemistry rather than the more common 6,7-dicarboxylate pattern, which alters both the electronic landscape of the pyrrolizine ring and the trajectory of substituents in three-dimensional space. Generic substitution with a symmetric diester lacking the amino group would foreclose most downstream elaboration pathways used in medicinal chemistry campaigns, including those targeting HBV capsid assembly inhibition [2]. The quantitative evidence below details each of these dimensions.

Quantitative Differentiation Evidence for 5-tert-Butyl 7-Ethyl 6-Amino-2,3-Dihydro-1H-Pyrrolizine-5,7-Dicarboxylate Versus Structural Analogs


Orthogonal Ester Protecting Groups Enable Chemoselective Deprotection Unavailable in Symmetric Pyrrolizine Diesters

The target compound carries a tert-butyl ester at C-5 and an ethyl ester at C-7—two ester groups with fundamentally different acid-lability profiles—whereas the widely available dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS 62563-06-8) bears two identical methyl esters that cannot be distinguished under any reaction conditions . The tert-butyl ester can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the ethyl ester intact; conversely, the ethyl ester can be selectively saponified under basic conditions (e.g., LiOH, THF/H₂O) without affecting the tert-butyl group. This orthogonally differentiated ester pair effectively doubles the number of distinct, high-yield derivatization pathways compared to a symmetric diester scaffold, enabling sequential introduction of two different pharmacophoric elements at C-5 and C-7 [1].

orthogonal protecting groups chemoselective deprotection pyrrolizine building blocks synthetic intermediate

Free 6-Amino Group Provides a Derivatization Handle Absent in the Most Common Pyrrolizine Diester Building Blocks

The target compound contains a free primary amino group at the 6-position of the pyrrolizine ring. In contrast, the most widely cited pyrrolizine diester building blocks—including dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS 62563-06-8, MW 223.23) and the licofelone intermediate dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate —possess only ester and aryl/alkyl substituents with no nucleophilic nitrogen available for further functionalization. The 6-amino substituent enables at least four additional reaction manifolds that are chemically inaccessible to non-aminated analogs: (a) amide bond formation with activated carboxylic acids or acyl chlorides; (b) urea or thiourea formation with isocyanates/isothiocyanates; (c) Schiff-base/imine formation with aldehydes; and (d) reductive amination with ketones or aldehydes. This single functional group difference translates to a substantially larger accessible derivative space per gram of starting material, a parameter directly relevant to library synthesis and structure-activity relationship (SAR) exploration [1].

amino functionality building block amide coupling urea synthesis pyrrolizine scaffold

5,7-Dicarboxylate Regiochemistry Distinguishes the Target Compound from the 6,7-Dicarboxylate Pyrrolizine Series Used in Antileukemic and Anti-Inflammatory Programs

The target compound positions its two ester groups at C-5 and C-7 of the pyrrolizine core. The vast majority of biologically characterized pyrrolizine diesters—including the antileukemic series reported by Anderson and Corey (J. Med. Chem. 1977) [1] and licofelone-related intermediates —bear esters at C-6 and C-7 instead. In the Anderson series, 5-substituted-6,7-bis(hydroxymethyl)-1H-pyrrolizine biscarbamates showed in vivo antileukemic activity in the P-388 assay, with compound 1d producing cures at 12.5 mg/kg and compound 1q showing potent activity at doses as low as 0.78 mg/kg; however, the ester-bearing positions (6 and 7) in these molecules are spatially and electronically distinct from the 5,7-pattern [1]. The C-5 ester in the target compound is attached directly to the pyrrolizine nitrogen-bearing ring carbon, altering the conjugation pattern and the vector of any elaborated substituent relative to the bicyclic core. This regiochemical difference has been exploited in the Gilead Sciences HBV capsid assembly inhibitor patent series (US 12,161,625), which specifically claims substituted pyrrolizine compounds functionalized at positions corresponding to the 5,7-dicarboxylate architecture [2].

regiochemistry 5,7-dicarboxylate 6,7-dicarboxylate structure-activity relationship pyrrolizine pharmacology

Vendor Purity Range of 90% to NLT 98% Enables Application-Tailored Procurement

Commercially available purity for CAS 1708401-68-6 spans 90% (Combi-Blocks, catalog QV-4794) to NLT 98% (MolCore, catalog MC678259; Leyan, catalog 1850524) , providing a measurable quality range that allows procurement decisions to be matched to application requirements. This represents a purity delta of ≥8 absolute percentage points across vendors. The 98% grade (Leyan/MolCore) is suitable for use as a starting material in multi-step medicinal chemistry syntheses where impurity carry-through must be minimized, while the 90% grade (Combi-Blocks) may be acceptable for initial route-scouting or pilot reactions where cost-per-gram is the primary driver. This multi-vendor availability with documented purity specifications contrasts with many bespoke pyrrolizine intermediates that are available from only a single source with unspecified purity.

purity specification vendor comparison quality control synthetic intermediate procurement

Pyrrolizine Scaffold Is Central to a Recently Granted HBV Capsid Assembly Inhibitor Patent Family (Gilead Sciences)

The pyrrolizine scaffold—and specifically the 5,7-dicarboxylate substitution pattern—is the core chemotype in Gilead Sciences' recently granted U.S. Patent 12,161,625 (issued December 10, 2024) and its international counterpart WO 2019/165374 A1, which claim certain substituted pyrrolizine compounds as inhibitors of hepatitis B virus (HBV) replication [1][2]. The patent describes compounds of formula (I) encompassing a fused pyrrolizine system with differentiated substituents at positions analogous to the 5- and 7-esters of the target compound. While the target compound (CAS 1708401-68-6) itself is not a claimed final active species, its 5-tert-butyl-7-ethyl-6-amino substitution pattern provides all three synthetic handles (C-5 ester, C-7 ester, and C-6 amino group) necessary for elaboration into the patent's general structural formula. This positions the compound as a strategic starting material for organizations pursuing HBV capsid assembly inhibitor programs, as opposed to 6,7-dicarboxylate pyrrolizines which would require additional synthetic steps to relocate the ester functionality to the claimed positions [1].

HBV inhibitor capsid assembly pyrrolizine patent Gilead Sciences antiviral

Optimal Application Scenarios for 5-tert-Butyl 7-Ethyl 6-Amino-2,3-Dihydro-1H-Pyrrolizine-5,7-Dicarboxylate Based on Differentiated Evidence


Sequential, Chemoselective Derivatization for Pyrrolizine-Based Kinase Inhibitor Libraries

The orthogonal tert-butyl (C-5) and ethyl (C-7) ester pair enables a two-stage diversification strategy: first, selective cleavage of the tert-butyl ester under acidic conditions (TFA/DCM) to generate the free C-5 carboxylic acid, followed by amide coupling with a primary or secondary amine; second, saponification of the ethyl ester under basic conditions (LiOH/THF-H₂O) to liberate the C-7 acid for a distinct coupling step. This sequential approach, combined with initial functionalization of the 6-amino group via urea or amide formation, supports the generation of 3-dimensional compound libraries for kinase profiling—particularly CDK-2, where structurally related amino-pyrrolizine urea/thiourea derivatives have shown IC₅₀ values as low as 25.53 nM .

Synthesis of HBV Capsid Assembly Inhibitor Analogs Within the Gilead Patent Space

The 5,7-dicarboxylate-6-amino substitution pattern of the target compound maps directly onto the generic formula (I) claimed in Gilead's recently granted US 12,161,625 and WO 2019/165374 patent family for substituted pyrrolizine HBV replication inhibitors . Medicinal chemistry teams pursuing novel HBV capsid assembly modulators can use this compound as a late-stage diversification point: the 6-amino group can be acylated, sulfonylated, or converted to a urea to introduce the R¹ substituent, while the two esters can be differentially elaborated to explore R² and R³ vectors. This avoids the need for de novo construction of the 5,7-dicarboxylate pyrrolizine core, which would otherwise require a multi-step cycloaddition or annulation sequence.

Cost-Tiered Procurement for Multi-Stage Drug Discovery Pipelines

The availability of the target compound at two distinct purity grades—90% (Combi-Blocks QV-4794) and NLT 98% (MolCore MC678259; Leyan 1850524) —enables stage-appropriate sourcing. Early-stage route scouting, condition optimization, and pilot-scale analog generation can utilize the lower-cost 90% purity material, accepting minor impurity profiles that can be addressed during chromatographic purification of the final products. For late-stage intermediate preparation where cumulative yield impact of impurities becomes significant, or for GMP-proximate campaigns requiring high-purity starting materials, the 98% grade from ISO-certified suppliers is warranted. This two-tier procurement strategy is not available for most bespoke pyrrolizine building blocks that are single-sourced.

Functionalized Pyrrolizine Scaffold for Multi-Target Anticancer Agent Design

The pyrrolizine core is a validated privileged scaffold in anticancer drug discovery, with derivatives acting through DNA alkylation, kinase inhibition (CDK, EGFR, Rac1), and thioredoxin reductase inhibition . The target compound's three reactive handles (6-amino, C-5 ester, C-7 ester) support the systematic exploration of multi-target pyrrolizine-based agents, where different pharmacophoric elements can be appended at each position. For example, a kinase-targeting moiety can be attached via the 6-amino group while solubility-modulating groups are introduced at the C-5 and C-7 positions through sequential ester manipulation, generating analogs for profiling against panels of 20+ oncogenic kinases, as demonstrated for structurally related pyrrolizine derivatives .

Quote Request

Request a Quote for 5-tert-butyl 7-ethyl 6-amino-2,3-dihydro-1H-pyrrolizine-5,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.